Cas no 70161-11-4 (Avermectin A1a,5-O-demethyl-22,23-dihydro-)

Avermectin A1a,5-O-demethyl-22,23-dihydro- structure
70161-11-4 structure
Product Name:Avermectin A1a,5-O-demethyl-22,23-dihydro-
CAS No:70161-11-4
MF:C48H74O14
MW:875.09277677536
CID:889584
PubChem ID:6321424
Update Time:2025-04-19

Avermectin A1a,5-O-demethyl-22,23-dihydro- Chemical and Physical Properties

Names and Identifiers

    • Avermectin A1a,5-O-demethyl-22,23-dihydro-
    • LogP
    • Inchi: 1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
    • InChI Key: AZSNMRSAGSSBNP-XPNPUAGNSA-N
    • SMILES: O1[C@H]([C@@H](C)CC)[C@@H](C)CC[C@@]21C[C@@H]1C[C@@H](CC=C(C)[C@H]([C@@H](C)C=CC=C3CO[C@@H]4[C@@H](C(C)=C[C@@H](C(=O)O1)[C@@]43O)O)O[C@H]1C[C@@H]([C@H]([C@H](C)O1)O[C@H]1C[C@@H]([C@H]([C@H](C)O1)O)OC)OC)O2 |c:17,25,t:23|

Computed Properties

  • Exact Mass: 874.507857
  • Monoisotopic Mass: 874.507857
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 62
  • Rotatable Bond Count: 8
  • Complexity: 1680
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 20
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 170
  • XLogP3: 4.1

Experimental Properties

  • Density: 1.23
  • Boiling Point: 940.4°Cat760mmHg
  • Flash Point: 267.3°C
  • Refractive Index: 1.564
  • PSA: 170.06000
  • LogP: 5.60140

Avermectin A1a,5-O-demethyl-22,23-dihydro- Security Information

  • Hazardous Material transportation number:UN 2588
  • HazardClass:6.1(a)
  • PackingGroup:II
  • Packing Group:II
  • Hazard Level:6.1(a)

Avermectin A1a,5-O-demethyl-22,23-dihydro- Pricemore >>

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